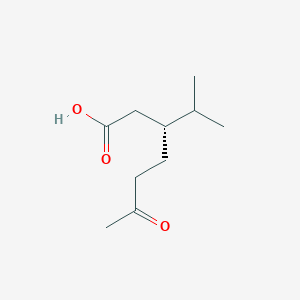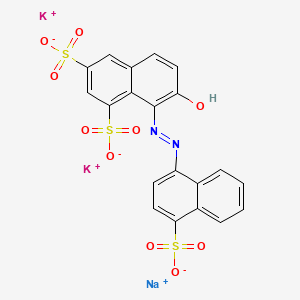
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, making it part of the azo dye family. Its molecular formula is C20H11N2O10S3KNa.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of naphthalene to introduce sulpho groups. This is followed by diazotization of the amine group on the naphthyl ring using sodium nitrite and hydrochloric acid under cold conditions. The diazonium salt thus formed is then coupled with another naphthalene derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels, which are critical for the formation of the desired product. The final product is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of halogens or other electrophilic groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also used in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is widely used as a dye in textiles, food coloring, and cosmetics
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulpho groups enhance the solubility of the compound in water, making it easier to use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ponceau 4R: Another azo dye with similar applications in food coloring and textiles.
Cochineal Carmine: A natural dye with similar color properties but derived from natural sources.
Tartrazine: A synthetic dye used in food and pharmaceuticals with similar azo group characteristics.
Uniqueness
What sets 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt apart is its unique combination of functional groups that provide both color properties and solubility. Its synthetic versatility allows for modifications that can tailor its properties for specific applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
83006-79-5 |
|---|---|
Formule moléculaire |
C20H11K2N2NaO10S3 |
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
dipotassium;sodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.2K.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Clé InChI |
YTULOZPSALPKMH-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



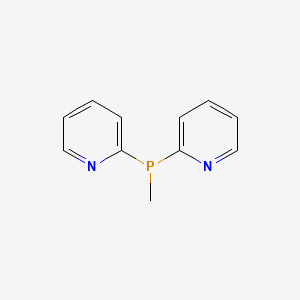
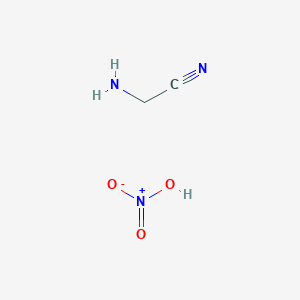
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)


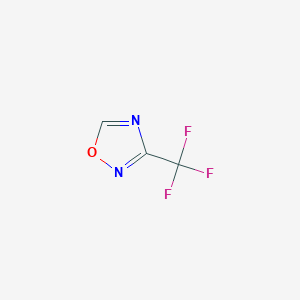
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
